1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines an indeno-thiophene core with an amino group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indene and thiophene, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-3-(pyridin-2-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-3-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-5-yl)-8H-indeno[1,2-c]thiophen-8-one
Uniqueness: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Eigenschaften
Molekularformel |
C16H10N2OS |
---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
3-amino-1-pyridin-4-ylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C16H10N2OS/c17-16-13-12(10-3-1-2-4-11(10)14(13)19)15(20-16)9-5-7-18-8-6-9/h1-8H,17H2 |
InChI-Schlüssel |
YXZKKRKYCBZEPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.